REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]1([CH2:13][C:14]#[N:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[N:16]1([CH2:22][CH2:23]Cl)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>CCOCC.O>[C:3]1([CH:13]([CH2:23][CH2:22][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[C:14]#[N:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
33.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
a heating to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted 3 times with 600 ml of hydrochloric acid at 10%
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ether and neutralized with soda at 30%
|
Type
|
EXTRACTION
|
Details
|
The decanting oil is extracted
|
Type
|
WASH
|
Details
|
washed with sodium chloride-saturated water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the resulting oil is distilled under reduced pressure (vane pump)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(C#N)CCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |